molecular formula C11H11NO2 B1608110 2-Isocyano-3-phenylpropionic acid methyl ester CAS No. 63157-14-2

2-Isocyano-3-phenylpropionic acid methyl ester

Cat. No. B1608110
CAS RN: 63157-14-2
M. Wt: 189.21 g/mol
InChI Key: CEPQFHINGYLWCQ-UHFFFAOYSA-N
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Description

“2-Isocyano-3-phenylpropionic acid methyl ester” is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is also known as "Benzenepropanoic acid, α-isocyano-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “2-Isocyano-3-phenylpropionic acid methyl ester” consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Isocyano-3-phenylpropionic acid methyl ester” include a melting point of 40-46ºC . Other properties such as density, boiling point, and flash point are not available .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

methyl 2-isocyano-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPQFHINGYLWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370501
Record name 2-Isocyano-3-phenylpropionic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isocyano-3-phenylpropionic acid methyl ester

CAS RN

63157-14-2
Record name 2-Isocyano-3-phenylpropionic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl 2-(formylamino)-3-phenylpropanoate 2i (2.00 g, 9.7 mmole) was dissolved in 20 ml of dichloromethane and cooled to 0° C. After addition of triethylamine (4.88 g, 48.3 mmole), phosphorous oxychloride (2.22 g, 14.5 mmole) dissolved in 10 ml of dichloromethane was then slowly added dropwise. The initially colorless solution turned yellow, with the formation finally of an orange solid. After stirring for 1 hour in an ice bath potassium carbonate solution (0.8 M in water, 39 ml) was slowly added dropwise. To work up the mixture the phases were separated. The organic phase was first of all washed twice with water, each time 20 ml, and then once with 20 ml of saturated NaCl solution. The solution was dried over sodium sulfate and concentrated by evaporation. The product was used without further purification for the next stage.
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2 g
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2.22 g
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39 mL
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10 mL
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Synthesis routes and methods III

Procedure details

A solution of phosgene (5.2 g, 0.052 mole) in dry methylene chloride (45 ml) is added dropwise to a stirred solution of N-formylphenylalanine methyl ester (10.0 g, 0.048 mole) and 1-methylmorpholine (13 g, 0.125 mole) in dry methylene chloride (25 ml) at -30° C. After completion of the addition the filtrate is concentrated under reduced pressure at room temperature. Benzene is added to the residue followed by filtration and concentration of the resulting solution. The residue is distilled to afford the title compound as a yellow oil, b.p. 97° C/0.3 mm, νmaxCHCl3 2150, 1746, 1595, 1578, 1489, 694 cm-1.
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5.2 g
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10 g
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13 g
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45 mL
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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